2-Benzofuranylglyoxal hydrate
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Overview
Description
2-Benzofuranylglyoxal hydrate, also known as 1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone, is a chemical compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8O4/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10,12-13H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.17 . It is typically stored at room temperature .Scientific Research Applications
Antibacterial Activities : 2-Benzofuranylglyoxal hydrate derivatives have been synthesized and found to exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacterial strains. This indicates potential applications in developing new antibacterial agents (Namratha, Shetty, & Gaonkar, 2016).
Antitumor Properties : Derivatives of this compound have shown significant antitumor activities. Compounds synthesized with this derivative have been effective against leukemia, colon, and ovarian cancer cells, highlighting its potential in cancer therapy (Easmon, Pürstinger, Thies, Heinisch, & Hofmann, 2006).
Antioxidant and Photoprotective Capacities : Benzofuran hydrazones, including those derived from this compound, have exhibited antioxidant activities and photoprotective capacities. This suggests their potential use in treatments for neoplastic diseases and as ingredients in sunscreens (Baldisserotto et al., 2018).
Synthesis of Antioxidants and Antimicrobials : A series of benzofuran based derivatives, including 1,3,5-substituted pyrazole analogues, were synthesized using this compound. These compounds showed good antioxidant and antimicrobial properties, suggesting their potential use in pharmaceutical applications (Rangaswamy, Kumar, Harini, & Naik, 2012).
Antihyperglycemic Properties : Benzofuran derivatives, including those synthesized with this compound, have been identified as inhibitors of protein tyrosine phosphatase 1B, showing good oral antihyperglycemic activity. This indicates a potential application in treating Type 2 diabetes (Malamas et al., 2000).
Catalysis in Chemical Reactions : The compound has been used in catalytic processes, such as the alkenylation of benzofurans. This indicates its potential application in organic synthesis and industrial chemistry (Huang, Ke, Qiu, Zhang, & Lin, 2014).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzofuran derivatives, a class of compounds to which 2-benzofuranylglyoxal hydrate belongs, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been found to interact with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Given the known biological activities of benzofuran derivatives, it can be hypothesized that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZHUDOMODCNLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656870 |
Source
|
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131922-15-1 |
Source
|
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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